Metopimazine Acid (MPZA) is the major circulating metabolite of Metopimazine in humans. It is formed through the rapid first-pass metabolism of Metopimazine. Despite the long history of Metopimazine use, the characterization and specific roles of MPZA in scientific research are less explored compared to the parent drug.
Metopimazine acid is a significant metabolite of metopimazine, a drug primarily used as a dopamine D2 receptor antagonist for treating acute nausea and vomiting. This compound has gained attention due to its pharmacological properties and the metabolic pathways involved in its formation. Metopimazine itself has been utilized for over four decades and is currently under investigation for additional therapeutic applications, including gastroparesis treatment .
Metopimazine acid is classified as a pharmaceutical metabolite. It falls within the category of dopamine receptor antagonists, specifically targeting the D2 receptor subtype. Its classification is crucial for understanding its pharmacological effects and potential therapeutic uses.
The synthesis of metopimazine involves several steps that optimize yield and purity. A novel process outlined in recent patents emphasizes using o-fluorobenzothiophenol and o-nitro p-methylsulfonyl chlorobenzene as starting materials. The synthesis includes:
Metopimazine acid has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. Its chemical structure can be represented as follows:
The molecular structure features:
Metopimazine acid can participate in various chemical reactions primarily related to its metabolic pathways. Key reactions include:
The enzymatic reactions leading to the formation of metopimazine acid are notable for their specificity and efficiency, primarily involving amidases rather than cytochrome P450 enzymes, which are commonly implicated in drug metabolism.
The mechanism of action for metopimazine acid revolves around its role as a metabolite of metopimazine. It acts primarily by antagonizing dopamine D2 receptors in the central nervous system, which helps alleviate nausea and vomiting symptoms.
Research indicates that the formation of metopimazine acid is critical for understanding the pharmacokinetics of metopimazine, particularly in terms of its efficacy and safety profile during therapeutic use .
Metopimazine acid serves several important roles in scientific research and clinical applications:
Metopimazine Acid (MPZA; IUPAC name: 1-[3-[2-(Methylsulfonyl)-10H-phenothiazin-10-yl]propyl]piperidine-4-carboxylic acid) is the primary carboxylic acid metabolite of the antiemetic drug Metopimazine (MPZ). Its molecular formula is C₂₂H₂₆N₂O₄S₂, with a molecular weight of 446.58 g/mol and a CAS registry number of 18182-00-8 [3] [8]. The structure features a phenothiazine core substituted with a methylsulfonyl group at the 2-position and a 3-(4-carboxypiperidin-1-yl)propyl chain at the N10 position. This configuration contrasts with the parent compound MPZ, which contains a piperidine-4-carboxamide group instead of the carboxylic acid moiety [6].
Structural Comparison Highlights:
Table 1: Structural and Physicochemical Comparison of Metopimazine and Metopimazine Acid
Property | Metopimazine (MPZ) | Metopimazine Acid (MPZA) |
---|---|---|
Molecular Formula | C₂₂H₂₇N₃O₃S₂ | C₂₂H₂₆N₂O₄S₂ |
Molecular Weight (g/mol) | 445.60 | 446.58 |
CAS Number | 23036-13-7 | 18182-00-8 |
Key Functional Group | Piperidine-4-carboxamide | Piperidine-4-carboxylic acid |
logP (Predicted) | 2.6 | 1.8 |
pKa | Amide: ~0.5; Basic amine: ~8.5 | Carboxylic acid: 4.03 |
Two principal synthetic routes dominate MPZA production, both leveraging MPZ as the precursor:
Table 2: Synthetic Routes for Metopimazine Acid Production
Method | Key Steps | Reagents/Conditions | Yield | Purity |
---|---|---|---|---|
MPZ Hydrolysis | Alkaline hydrolysis → Acid precipitation | KOH, EtOH/H₂O (3:1), 80–85°C, 4–6 hr | 78–82% | ≥95% |
Phenothiazine Route | Acetylation → Oxidation → Alkylation → Hydrolysis | Peracetic acid, 1-bromo-3-chloropropane, ethyl isonipecotate | 70% | 91–93% |
Critical challenges include minimizing sulfoxide formation during oxidation and optimizing crystallization solvents (e.g., dichloromethane/acetone mixtures) to prevent co-precipitation of impurities [2] [5].
MPZA demonstrates robust stability in plasma (t₁/₂ > 24 hours at 37°C) due to its resistance to cytochrome P450 (CYP)-mediated oxidation. Its hydrolytic stability surpasses MPZ because the carboxylic acid group is less prone to enzymatic attack than the carboxamide [4]. However, three degradation pathways dominate under stress conditions:
HPTLC methods effectively resolve MPZA from its degradants using chloroform–methanol–ammonia (12:2:0.1 v/v) as the mobile phase:
Table 3: Major Degradation Pathways and Products of Metopimazine Acid
Degradation Pathway | Conditions | Primary Degradant | Detection Method |
---|---|---|---|
Oxidation | Peroxides, O₂ | Sulfoxide (MPZA-SO) | HPTLC (Rf=0.35); UV-Vis (355 nm) |
Alkaline Hydrolysis | pH > 10, 60°C | 2-(Methylsulfonyl)phenothiazine | HPTLC (Rf=0.03) |
Photolysis | UV light (254 nm) | Ring-opened thiophenol derivative | HPTLC/MS |
Though not a primary metabolic target, MPZA undergoes slow glucuronidation (UGT1A3-mediated) forming an acyl glucuronide, detectable in human liver microsomes. This metabolite lacks pharmacological activity and decomposes via intramolecular rearrangement (t₁/₂ = 8.5 hours at pH 7.4) [4].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: